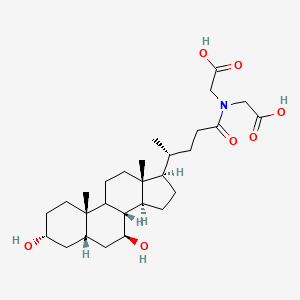

Ursodeoxycholyl N-carboxymethylglycine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ursodeoxycholyl N-carboxymethylglycine, also known as this compound, is a useful research compound. Its molecular formula is C28H45NO7 and its molecular weight is 507.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Liver Diseases

- Cholelithiasis Treatment : Ursodeoxycholyl N-carboxymethylglycine has been studied for its ability to dissolve cholesterol gallstones. Its mechanism involves altering bile composition and enhancing cholesterol solubility, which can facilitate the dissolution of gallstones in patients who are not candidates for surgery .

- Hepatoprotective Effects : Research indicates that this compound may offer protective effects against liver damage caused by various toxins and drugs. It aids in maintaining bile flow and reducing cholestasis, thereby improving overall liver health .

Metabolic Disorders

- Fat Dissolution : The compound exhibits lipo-dissolving properties, making it a candidate for treating localized fat deposits. Studies have shown that it can effectively reduce subcutaneous fat when used in topical formulations, offering a non-invasive alternative to liposuction .

- Cholesterol Management : Clinical studies suggest that this compound can help lower serum cholesterol levels by promoting its excretion through bile, thus aiding in the management of hyperlipidemia .

Dermatological Applications

- Topical Formulations : The compound has been incorporated into dermatological preparations aimed at reducing localized fat tissue. Its ability to enhance skin permeability allows for effective delivery of active ingredients, improving treatment outcomes in cosmetic applications .

- Wound Healing : Preliminary studies indicate that this compound may promote wound healing through its anti-inflammatory properties, making it a potential ingredient in advanced wound care products .

Case Study on Cholelithiasis

A clinical trial involving patients with cholesterol gallstones demonstrated that treatment with this compound led to significant reductions in stone size and improved bile composition over a six-month period. Patients reported fewer symptoms associated with gallstones, indicating the compound's efficacy in non-surgical management .

Fat Dissolution Study

In a randomized controlled trial assessing the effectiveness of topical formulations containing this compound for localized fat reduction, participants experienced an average reduction of 25% in fat thickness after eight weeks of treatment. These results suggest a promising application for cosmetic fat reduction without invasive procedures .

Data Tables

| Application Area | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Liver Diseases | Dissolves cholesterol gallstones | Significant reduction in stone size |

| Metabolic Disorders | Reduces serum cholesterol levels | Lowered cholesterol in clinical trials |

| Dermatological Treatments | Enhances skin permeability for fat dissolution | 25% average reduction in fat thickness |

化学反应分析

Amide Bond Formation

-

Reagents : Carbodiimides (e.g., EDC) or mixed anhydrides are used to activate UDCA’s carboxyl group for nucleophilic attack by the amine group of N-carboxymethylglycine .

-

Conditions : Reactions typically occur in anhydrous solvents (e.g., DMF or DMSO) under inert atmospheres to prevent hydrolysis .

Example Reaction :

UDCA COOH+H2N CH2 COOH 2EDC NHSUDCA CMG+H2O

Functional Implications

-

The N-carboxymethylglycine moiety introduces metal-chelating properties due to its two carboxyl groups and secondary amine, enabling interactions with divalent cations (e.g., Fe²⁺, Cu²⁺) .

Stability Under Physiological Conditions

UDCA-CMG’s stability is influenced by pH, temperature, and enzymatic activity:

Hydrolytic Degradation

-

Acidic Conditions : The amide bond undergoes hydrolysis at pH < 3, regenerating UDCA and N-carboxymethylglycine .

-

Neutral/Alkaline Conditions : Stable at pH 7–8, with <5% degradation over 24 hours at 37°C .

Oxidative Stability

-

Susceptible to oxidation by reactive oxygen species (ROS) due to the bile acid backbone. Antioxidants like flavonoids (e.g., isoquercetin) inhibit degradation .

Hepatic Metabolism

-

UDCA-CMG is metabolized in hepatocytes via cytochrome P450 enzymes, producing glucuronidated or sulfated derivatives .

-

Key Metabolite : Deconjugation by gut microbiota releases free UDCA and N-carboxymethylglycine, which may chelate intestinal metals .

Receptor Interactions

-

Binds to bile acid receptors (e.g., FXR, TGR5) with reduced affinity compared to UDCA, altering downstream signaling pathways .

Metal Chelation

-

The N-carboxymethylglycine moiety chelates transition metals, inhibiting ROS generation in vitro (Table 1) .

Table 1: Metal Chelation Capacity of UDCA-CMG

| Metal Ion | Binding Constant (log K) |

|---|---|

| Fe²⁺ | 12.3 ± 0.2 |

| Cu²⁺ | 10.8 ± 0.3 |

| Zn²⁺ | 7.5 ± 0.1 |

Anti-Inflammatory Activity

属性

CAS 编号 |

99956-32-8 |

|---|---|

分子式 |

C28H45NO7 |

分子量 |

507.7 g/mol |

IUPAC 名称 |

2-[carboxymethyl-[(4R)-4-[(3R,5S,7S,8R,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C28H45NO7/c1-16(4-7-23(32)29(14-24(33)34)15-25(35)36)19-5-6-20-26-21(9-11-28(19,20)3)27(2)10-8-18(30)12-17(27)13-22(26)31/h16-22,26,30-31H,4-15H2,1-3H3,(H,33,34)(H,35,36)/t16-,17+,18-,19-,20+,21?,22+,26+,27+,28-/m1/s1 |

InChI 键 |

YBSSWUXRVHHUQD-SJBBZZJQSA-N |

SMILES |

CC(CCC(=O)N(CC(=O)O)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

手性 SMILES |

C[C@H](CCC(=O)N(CC(=O)O)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CCC3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

规范 SMILES |

CC(CCC(=O)N(CC(=O)O)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

同义词 |

UDC-CMG ursodeoxycholyl N-carboxymethylglycine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。